(Naphthalen-1-yl)(diphenyl)phosphane
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Overview
Description
(Naphthalen-1-yl)(diphenyl)phosphane is an organophosphorus compound with the molecular formula C22H17P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three aryl groups: one naphthyl and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)(diphenyl)phosphane typically involves the reaction of naphthyl halides with diphenylphosphine. One effective method is the rhodium(I)-catalyzed C-8 arylation of readily available (naphthalen-1-yl)phosphines. This reaction is applicable to the coupling of various aryl- and heteroaryl-halides with precursors bearing diaryl-phosphine groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of organometallic reagents, such as Grignard reagents, which react with chlorophosphines to form the desired phosphine compound .
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-1-yl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom acts as a nucleophile, attacking electrophilic centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halides for substitution reactions. The reaction conditions typically involve moderate temperatures and the presence of a catalyst, such as rhodium or palladium .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (Naphthalen-1-yl)(diphenyl)phosphane is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes, enhancing their catalytic activity in various organic transformations .
Biology and Medicine
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals .
Mechanism of Action
The mechanism by which (Naphthalen-1-yl)(diphenyl)phosphane exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include the coordination of the phosphorus atom to metal centers, which enhances the reactivity and selectivity of the metal catalysts .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
(Naphthalen-2-yl)(diphenyl)phosphane: Similar to (Naphthalen-1-yl)(diphenyl)phosphane but with the naphthyl group attached at the 2-position.
Uniqueness
This compound is unique due to the presence of the naphthyl group at the 1-position, which can influence its electronic properties and steric effects. This uniqueness can affect its reactivity and the stability of the metal complexes it forms, making it distinct from other similar phosphine compounds .
Properties
IUPAC Name |
naphthalen-1-yl(diphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17P/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMJJRYGSAXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412396 |
Source
|
Record name | (Naphthalen-1-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50412396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162-90-9 |
Source
|
Record name | (Naphthalen-1-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50412396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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